molecular formula C24H18BrN3O2S B2780623 2-[(4-bromophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one CAS No. 536707-12-7

2-[(4-bromophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one

Cat. No. B2780623
CAS RN: 536707-12-7
M. Wt: 492.39
InChI Key: KOIISQWSQRZZKB-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have found applications in clinical and biological fields . They are known to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

Indole derivatives are synthesized by researchers for screening different pharmacological activities . The indole nucleus is added to medicinal compounds that are biologically active pharmacophores, making it an important heterocyclic compound with broad-spectrum biological activities .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .


Chemical Reactions Analysis

Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Physically, indole derivatives are crystalline and colorless in nature with specific odors .

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on the specific derivative and its biological activity. For example, some indole derivatives have been reported as antiviral agents .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18BrN3O2S/c1-30-18-6-4-5-17(13-18)28-23(29)22-21(19-7-2-3-8-20(19)26-22)27-24(28)31-14-15-9-11-16(25)12-10-15/h2-13,26H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOIISQWSQRZZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-bromophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one

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